molecular formula C39H62O13 B12099925 Diosgenyl-3-di-O-glucopyranoside

Diosgenyl-3-di-O-glucopyranoside

Cat. No.: B12099925
M. Wt: 738.9 g/mol
InChI Key: HICKWUOOLVNEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diosgenyl-3-di-O-glucopyranoside is a steroidal saponin glycoside derived from diosgenin, a naturally occurring steroid sapogenin found in various plants such as Dioscorea species. This compound is known for its diverse biological activities and potential therapeutic applications. It consists of a diosgenin aglycone linked to two glucose molecules, forming a glycosidic bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diosgenyl-3-di-O-glucopyranoside typically involves the glycosylation of diosgenin with a protected glucose donor. The general strategy includes:

    Preparation of Glycosyl Donor: The glucose donor is often protected with suitable protecting groups to prevent unwanted reactions.

    Glycosylation Reaction: The protected glucose donor is coupled with diosgenin under acidic or basic conditions, using catalysts such as Lewis acids or bases.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diosgenyl-3-di-O-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified glycosides, aglycones, and various derivatives with altered biological activities .

Scientific Research Applications

Mechanism of Action

The biological effects of diosgenyl-3-di-O-glucopyranoside are primarily attributed to its interaction with cell membranes and specific molecular targets. It can modulate cell signaling pathways, induce apoptosis in cancer cells, and inhibit microbial growth by disrupting cell membranes. The compound’s ability to form stable complexes with membrane lipids enhances its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diosgenyl-3-di-O-glucopyranoside is unique due to its specific glycosidic linkage and the presence of two glucose molecules, which confer distinct biological properties and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-33(46)34(30(43)27(16-41)50-36)51-35-32(45)31(44)29(42)26(15-40)49-35/h5,18-19,21-36,40-46H,6-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICKWUOOLVNEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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